Cas no 1269924-70-0 (Benzenemethanamine, 4-(cyclopentyloxy)-α-(methoxymethyl)-, (αR)-)

Benzenemethanamine, 4-(cyclopentyloxy)-α-(methoxymethyl)-, (αR)- structure
1269924-70-0 structure
Product name:Benzenemethanamine, 4-(cyclopentyloxy)-α-(methoxymethyl)-, (αR)-
CAS No:1269924-70-0
MF:C14H21NO2
MW:235.32204413414
CID:5590219
PubChem ID:95451545

Benzenemethanamine, 4-(cyclopentyloxy)-α-(methoxymethyl)-, (αR)- Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanamine, 4-(cyclopentyloxy)-α-(methoxymethyl)-, (αR)-
    • N16462
    • (1R)-1-(4-CYCLOPENTYLOXYPHENYL)-2-METHOXYETHYLAMINE
    • 1269924-70-0
    • Inchi: 1S/C14H21NO2/c1-16-10-14(15)11-6-8-13(9-7-11)17-12-4-2-3-5-12/h6-9,12,14H,2-5,10,15H2,1H3/t14-/m0/s1
    • InChI Key: CIKYJZRUAPGXPM-AWEZNQCLSA-N
    • SMILES: C1([C@H](COC)N)=CC=C(OC2CCCC2)C=C1

Computed Properties

  • Exact Mass: 235.157228913g/mol
  • Monoisotopic Mass: 235.157228913g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 44.5Ų

Experimental Properties

  • Density: 1.077±0.06 g/cm3(Predicted)
  • Boiling Point: 359.7±32.0 °C(Predicted)
  • pka: 9.16±0.10(Predicted)

Benzenemethanamine, 4-(cyclopentyloxy)-α-(methoxymethyl)-, (αR)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1844602-1g
(1R)-1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine
1269924-70-0 98%
1g
¥4313.00 2024-08-09

Benzenemethanamine, 4-(cyclopentyloxy)-α-(methoxymethyl)-, (αR)- Related Literature

Additional information on Benzenemethanamine, 4-(cyclopentyloxy)-α-(methoxymethyl)-, (αR)-

Comprehensive Overview of Benzenemethanamine, 4-(cyclopentyloxy)-α-(methoxymethyl)-, (αR)- (CAS No. 1269924-70-0)

Benzenemethanamine, 4-(cyclopentyloxy)-α-(methoxymethyl)-, (αR)- (CAS No. 1269924-70-0) is a specialized organic compound with significant potential in pharmaceutical and chemical research. This chiral amine derivative is characterized by its unique structural features, including a cyclopentyloxy group and a methoxymethyl substituent, which contribute to its distinct chemical properties. The compound's stereochemistry, denoted by the (αR) configuration, plays a crucial role in its interactions and applications, particularly in enantioselective synthesis and drug development.

The growing interest in chiral amines like Benzenemethanamine, 4-(cyclopentyloxy)-α-(methoxymethyl)-, (αR)- stems from their utility as building blocks in the synthesis of bioactive molecules. Researchers are increasingly focusing on such compounds due to their ability to impart selectivity and efficacy in therapeutic agents. For instance, the cyclopentyloxy moiety is often explored for its role in modulating drug-receptor interactions, making this compound a valuable candidate for medicinal chemistry projects.

In the context of current trends, the demand for enantiomerically pure compounds is rising, driven by the pharmaceutical industry's need for safer and more effective drugs. Benzenemethanamine, 4-(cyclopentyloxy)-α-(methoxymethyl)-, (αR)- aligns with this trend, as its defined stereochemistry ensures predictable biological activity. This is particularly relevant in the development of central nervous system (CNS) drugs, where stereochemical purity can significantly influence pharmacokinetics and pharmacodynamics.

From a synthetic perspective, the methoxymethyl group in Benzenemethanamine, 4-(cyclopentyloxy)-α-(methoxymethyl)-, (αR)- offers versatility in further functionalization. Chemists can leverage this feature to introduce additional pharmacophores or modify the compound's solubility and stability. Such modifications are critical in optimizing drug candidates for preclinical and clinical studies, addressing common challenges like bioavailability and metabolic stability.

The application of Benzenemethanamine, 4-(cyclopentyloxy)-α-(methoxymethyl)-, (αR)- extends beyond pharmaceuticals. It is also investigated in material science, where chiral amines serve as ligands in asymmetric catalysis. This compound's potential to facilitate enantioselective transformations makes it a topic of interest in green chemistry initiatives, which aim to reduce waste and improve efficiency in chemical synthesis.

Market dynamics for specialty amines like Benzenemethanamine, 4-(cyclopentyloxy)-α-(methoxymethyl)-, (αR)- reflect broader shifts in the chemical industry. With increasing investment in precision medicine and personalized therapies, the demand for high-purity chiral compounds is expected to grow. Suppliers and manufacturers are responding by enhancing their capabilities in asymmetric synthesis and purification technologies to meet these evolving needs.

For researchers and industry professionals, understanding the properties and applications of Benzenemethanamine, 4-(cyclopentyloxy)-α-(methoxymethyl)-, (αR)- is essential. Its combination of a cyclopentyloxy group and a methoxymethyl side chain, along with its defined stereochemistry, positions it as a versatile intermediate in drug discovery and development. As the scientific community continues to explore its potential, this compound is likely to play a pivotal role in advancing innovative therapeutic solutions.

In summary, Benzenemethanamine, 4-(cyclopentyloxy)-α-(methoxymethyl)-, (αR)- (CAS No. 1269924-70-0) represents a compelling example of how chiral amines are driving progress in pharmaceuticals and beyond. Its structural uniqueness and functional adaptability make it a valuable asset for researchers aiming to address unmet medical needs and optimize chemical processes. As the industry evolves, compounds like this will remain at the forefront of scientific and commercial innovation.

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